molecular formula C68H114N18O18S B12324509 Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2

Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2

Cat. No.: B12324509
M. Wt: 1503.8 g/mol
InChI Key: STMJJEHETNCHBZ-UHFFFAOYSA-N
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Description

Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 is a peptide compound with a specific sequence of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The amino-protecting group is removed to allow the next amino acid to couple.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield. Purification methods such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and receptor interactions.

    Medicine: Explored for its potential therapeutic effects in conditions such as inflammation and neurodegenerative diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 exerts its effects by binding to specific receptors on the cell surface, such as the vasoactive intestinal peptide receptors. This binding activates intracellular signaling pathways, leading to various physiological responses. The compound can modulate immune responses, influence neurotransmitter release, and regulate smooth muscle activity .

Comparison with Similar Compounds

Similar Compounds

    Vasoactive Intestinal Peptide (VIP): A longer peptide with similar biological activities.

    Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): Shares structural and functional similarities with Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2.

    Glucagon-Like Peptide-1 (GLP-1): Another peptide with overlapping physiological effects.

Uniqueness

This compound is unique due to its specific amino acid sequence and its ability to selectively activate certain receptors. This specificity makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies .

Biological Activity

Biological Activity of Bioactive Peptides

Bioactive peptides, such as the one , exhibit a range of biological activities that can be attributed to their amino acid composition, sequence, and structural properties.

Antioxidant Activity

Peptides with specific amino acid residues are known for their antioxidant properties. For example, peptides containing aromatic amino acids like tyrosine (Tyr) and phenylalanine (Phe) are excellent at donating protons to electron-deficient radicals, enhancing their radical-scavenging abilities .

Amino AcidAntioxidant Mechanism
TyrHydrogen atom transfer
PheHydrogen atom transfer
CysSulfhydryl group reaction with radicals
HisHydrogen donating and lipid peroxyl radical trapping

Given the presence of Tyr in the sequence "Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2", it is likely that this peptide possesses antioxidant activity.

Anti-Inflammatory and Immunomodulatory Effects

Bioactive peptides can modulate immune responses and exhibit anti-inflammatory properties. For instance, peptides derived from lactoferrin have been shown to reprogram human macrophages to an anti-inflammatory/pro-resolving phenotype by inhibiting lipopolysaccharide (LPS)-induced TNF-α and IL-6 secretion and increasing IL-10 levels .

The presence of lysine (Lys) residues in the peptide could be significant, as Lys is often involved in interactions with immune cells and can influence inflammatory responses.

Cardiovascular Health

Bioactive peptides can have beneficial effects on cardiovascular health. For example, certain peptides can correct endothelial dysfunction, reduce blood pressure, and improve microcirculation. The endothelial dysfunction correcting properties of erythropoietin mimetic peptides have been demonstrated in rat models of preeclampsia .

The sequence "this compound" may have similar cardiovascular benefits, although specific studies would be needed to confirm this.

Anti-Cancer Properties

Small molecular peptides can inhibit cell proliferation, arrest the cell cycle, and induce apoptosis in cancer cells. For instance, synthetic peptides derived from proteins overexpressed in lung cancer have shown the ability to inhibit cell proliferation and suppress tumor growth in KRAS-mutated cells .

While the specific sequence "this compound" has not been studied in this context, its potential anti-cancer properties could be explored based on the presence of amino acids known to be involved in cell signaling and regulation.

Antioxidant Activity Case Study

A study on the antioxidant properties of bioactive peptides highlighted that the properties of the residue next to the C-terminal position play a key role in determining the antioxidant activity. Hydrophilic and hydrogen bonding residues are favored in this position. Although the specific sequence "this compound" ends with an asparagine (Asn) residue, which is polar and could contribute to antioxidant activity, detailed experiments would be necessary to quantify this effect .

Immunomodulatory Effects Case Study

A study on lactoferrin-derived peptides demonstrated their ability to modulate human macrophages to an anti-inflammatory/pro-resolving phenotype. While the sequence "this compound" is not derived from lactoferrin, its immunomodulatory potential could be explored given the presence of Lys residues, which are often involved in immune interactions .

Amino Acid Composition and Potential Biological Activities

Amino AcidPositionPotential Biological Activity
Pyr1Structural stability
Met2Antioxidant (sulfur-containing)
Ala3Structural stability
Val4Structural stability
Lys5, 6Immunomodulatory, anti-inflammatory
Tyr7Antioxidant
Leu8Structural stability
Asn9, 13Antioxidant, polar residue
Ser10Hydrogen bonding
Ile11Structural stability
Leu12Structural stability
Asn-NH213Antioxidant, polar residue
MechanismAmino Acid InvolvedPotential Effect
Antioxidant activityTyr, Met, AsnRadical scavenging, lipid peroxyl radical trapping
ImmunomodulationLysAnti-inflammatory, pro-resolving phenotype
Cardiovascular benefitsMultipleEndothelial dysfunction correction, blood pressure reduction
Anti-cancer propertiesMultipleCell proliferation inhibition, apoptosis induction

Properties

Molecular Formula

C68H114N18O18S

Molecular Weight

1503.8 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[3-methyl-2-[2-[[4-methylsulfanyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]propanoylamino]butanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]butanediamide

InChI

InChI=1S/C68H114N18O18S/c1-11-37(8)55(68(104)83-47(29-35(4)5)62(98)79-45(56(73)92)31-51(71)89)86-66(102)50(33-87)84-65(101)49(32-52(72)90)82-63(99)46(28-34(2)3)80-64(100)48(30-39-18-20-40(88)21-19-39)81-60(96)41(16-12-14-25-69)76-59(95)42(17-13-15-26-70)78-67(103)54(36(6)7)85-57(93)38(9)74-58(94)44(24-27-105-10)77-61(97)43-22-23-53(91)75-43/h18-21,34-38,41-50,54-55,87-88H,11-17,22-33,69-70H2,1-10H3,(H2,71,89)(H2,72,90)(H2,73,92)(H,74,94)(H,75,91)(H,76,95)(H,77,97)(H,78,103)(H,79,98)(H,80,100)(H,81,96)(H,82,99)(H,83,104)(H,84,101)(H,85,93)(H,86,102)

InChI Key

STMJJEHETNCHBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C2CCC(=O)N2

Origin of Product

United States

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